2,5-Dimethoxyphenyl cyclohexyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxyphenyl cyclohexyl ketone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a cyclohexyl ketone group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone as the acylating agent and 2,5-dimethoxybenzene as the aromatic substrate. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
[ \text{2,5-Dimethoxybenzene} + \text{Cyclohexanone} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2,5-Dimethoxyphenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenyl cyclohexyl ketone involves its interaction with various molecular targets. The methoxy groups and the ketone functionality play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo redox processes. These interactions influence its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
2,5-Dimethoxyacetophenone: Similar structure but with an acetyl group instead of a cyclohexyl ketone.
2,5-Dimethoxyphenylacetic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2,5-Dimethoxyphenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl ketone group, which imparts distinct chemical and physical properties
Properties
CAS No. |
69210-90-8 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
cyclohexyl-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H20O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
InChI Key |
SHSKOTAHWKPDRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.